molecular formula C21H20N6O3S B2966208 N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1014026-78-8

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide

カタログ番号: B2966208
CAS番号: 1014026-78-8
分子量: 436.49
InChIキー: QTSUTPGCAMORLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a pyrazole ring and linked via an amino group to a phenyl ring. The sulfonamide moiety is further substituted with a 4-methoxy-3-methylbenzene group. The compound’s molecular formula is C₂₁H₂₁N₅O₃S, with a molecular weight of 423.49 g/mol. Its structural complexity highlights the importance of substituent effects on solubility, stability, and bioactivity .

特性

IUPAC Name

4-methoxy-3-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-15-14-18(8-9-19(15)30-2)31(28,29)26-17-6-4-16(5-7-17)23-20-10-11-21(25-24-20)27-13-3-12-22-27/h3-14,26H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSUTPGCAMORLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the pyrazole ring, pyridazine moiety, and sulfonamide group are particularly noteworthy as they are often associated with various pharmacological effects.

Structural Formula

C19H22N6O3S\text{C}_{19}\text{H}_{22}\text{N}_{6}\text{O}_{3}\text{S}

Anticancer Properties

Research indicates that pyrazole-containing compounds exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer types, including lung, prostate, and breast cancers. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ALung0.5EGFR inhibition
Compound BProstate0.2AR degradation
Compound CBreast0.3PI3K/Akt pathway inhibition

The compound likely acts through multiple pathways:

  • Androgen Receptor (AR) Modulation : Similar compounds have been shown to function as selective androgen receptor degraders (SARDs), which can inhibit AR signaling pathways critical in prostate cancer progression .
  • Kinase Inhibition : The compound may also inhibit specific kinases involved in tumor growth and survival, similar to other pyrazole derivatives that have demonstrated kinase inhibitory activity .

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have been reported to possess:

  • Anti-inflammatory Properties : Some studies suggest that compounds with pyrazole scaffolds exhibit anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity : Certain pyrazole derivatives have shown effectiveness against bacterial infections, indicating a broader therapeutic potential .

Study 1: Efficacy in Prostate Cancer Models

A study evaluated the efficacy of a related pyrazole compound in prostate cancer xenograft models. The results demonstrated significant tumor reduction compared to controls, attributed to the compound's ability to degrade AR proteins effectively.

Study 2: Safety Profile Assessment

In a safety assessment involving murine models, the compound was administered at varying doses. The findings indicated manageable toxicity levels, with no severe adverse effects observed at therapeutic doses.

類似化合物との比較

Comparison with Structural Analogs

Key Structural Analogs and Their Properties

The following table summarizes structural analogs of the target compound, focusing on substitutions in the pyridazine-pyrazole backbone and sulfonamide groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound : N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide C₂₁H₂₁N₅O₃S 423.49 4-methoxy-3-methylbenzenesulfonamide; pyrazole (unsubstituted) -
Analog 1 : 4-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide C₂₃H₂₄N₆O₃S 464.50 4-methoxybenzenesulfonamide; pyrazole (3,4,5-trimethyl)
Analog 2 : N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine C₁₄H₁₃N₅ 259.30 Phenyl (4-methyl); no sulfonamide group
Analog 3 : N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide C₁₉H₂₀N₄O₃S 387.45 Bis(4-methoxyphenyl)methyl-sulfonamide; pyrazole (unsubstituted)

Structural and Functional Insights

Pyrazole Substitution Patterns
  • The target compound contains an unsubstituted pyrazole ring, whereas Analog 1 incorporates 3,4,5-trimethyl groups on the pyrazole.
  • Analog 2 lacks the sulfonamide group entirely, simplifying the structure but likely diminishing interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
Sulfonamide Modifications
  • The target compound ’s 4-methoxy-3-methylbenzenesulfonamide group introduces steric and electronic effects. The methyl group at the 3-position may hinder rotational freedom, influencing binding pocket interactions.
  • Analog 3 features a bulkier bis(4-methoxyphenyl)methyl-sulfonamide group, which could enhance receptor affinity but complicate synthesis and purification .
Molecular Weight and Pharmacokinetics
  • The target compound (423.49 g/mol) is lighter than Analog 1 (464.50 g/mol), suggesting better bioavailability under Lipinski’s Rule of Five.

Q & A

Basic: What synthetic routes are commonly employed for N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide, and how can reaction yields be optimized?

Synthesis typically involves multi-step protocols, such as coupling pyridazine derivatives with sulfonamide precursors. For example, copper-catalyzed cross-coupling reactions (e.g., Ullmann-type couplings) are used to introduce pyrazole or pyridazine moieties . Key steps include:

  • Reagent selection : Use cesium carbonate as a base and copper(I) bromide as a catalyst for heterocyclic amine couplings, achieving ~17–20% yields under mild conditions (35°C, 48 hours) .
  • Purification : Chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) is critical for isolating intermediates .
  • Yield optimization : Extended reaction times (≥48 hours) and iterative solvent screening (e.g., DMSO for solubility) improve efficiency .

Basic: How is the structural integrity of this compound verified post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify chemical shifts for sulfonamide (–SO2_2NH–), pyridazine (δ 8.8–9.0 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H]+^+ peaks) with <2 ppm error .
  • X-ray crystallography : APEX2 and SAINT software resolve bond lengths and angles, particularly for sulfonamide-pyridazine linkages .

Intermediate: What in vitro assays are suitable for evaluating its biological activity, and how are contradictions in dose-response data resolved?

  • Assay design : Use kinase inhibition assays (e.g., EGFR or VEGFR2) with ATP-competitive binding protocols. IC50_{50} values are determined via fluorescence polarization .
  • Data contradictions : Discrepancies in dose-response curves may arise from solvent interference (e.g., DMSO >1%) or protein aggregation. Normalize data to vehicle controls and validate with orthogonal methods (e.g., SPR or ITC) .
  • Statistical rigor : Apply ANOVA with Fisher’s PLSD post-hoc tests (p<0.05) and report SEM for replicates .

Advanced: How do structural modifications (e.g., trifluoromethyl or pyrazole substitution) impact its pharmacokinetic profile?

  • Lipophilicity : Trifluoromethyl groups enhance metabolic stability by reducing CYP450-mediated oxidation, as seen in analogs with logP increases of 0.5–1.0 units .
  • SAR studies : Pyrazole-to-triazole substitutions reduce plasma clearance (e.g., from 25 mL/min/kg to 15 mL/min/kg in rodent models) but may compromise solubility .
  • Computational modeling : Docking studies (e.g., PDB 3HKC) predict binding affinities; prioritize modifications that retain hydrogen bonds with kinase hinge regions .

Advanced: What computational strategies are used to predict its binding modes and off-target effects?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). Adjust parameters for flexible residues near the ATP-binding site .
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories. Analyze RMSD (<2 Å) and binding free energies (MM/PBSA) .
  • Off-target screening : SwissTargetPrediction or SEA databases identify risks (e.g., adenosine receptors) for follow-up validation .

Advanced: How can solubility challenges be addressed during formulation for in vivo studies?

  • Co-solvents : Use 10% β-cyclodextrin or Captisol® in PBS (pH 7.4) to enhance aqueous solubility (>50 µM) .
  • Salt formation : Sulfonamide protonation with HCl or sodium bicarbonate improves bioavailability (e.g., 2-fold AUC increase in murine models) .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (80–150 nm) for sustained release, achieving >90% encapsulation efficiency .

Advanced: What analytical methods resolve discrepancies in metabolic stability data across species?

  • Microsomal assays : Compare intrinsic clearance (CLint_{int}) in human vs. rodent liver microsomes. Use NADPH-supplemented incubations and LC-MS/MS quantification .
  • Reactive metabolite screening : Trapping studies with glutathione or potassium cyanide identify toxic intermediates (e.g., quinone imines) .
  • Species-specific adjustments : Adjust dosing regimens if rodent CLint_{int} exceeds human values by >3-fold .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。